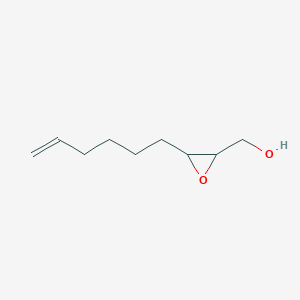

(3-HEX-5-ENYL-OXIRANYL)-METHANOL

Description

Properties

IUPAC Name |

(3-hex-5-enyloxiran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-8-9(7-10)11-8/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKFEGVGRHWHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556714 | |

| Record name | [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116003-90-8 | |

| Record name | [3-(Hex-5-en-1-yl)oxiran-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Allylic bromide precursor : Hex-5-enyl bromide serves as the ylide source.

-

Aldehyde substrate : A protected hydroxymethyl aldehyde (e.g., 6-(tert-butyldimethylsilyloxy)-hexanal) ensures regioselectivity.

-

Base : Aqueous NaOH (10 M) facilitates ylide formation and epoxide cyclization.

-

Solvent system : Dichloromethane (DCM) and methanol enable phase separation, minimizing hydrolysis.

Critical parameters :

-

Temperature: 0–5°C during ylide generation to prevent premature decomposition.

-

Stoichiometry: 1.5 equivalents of allylic bromide relative to aldehyde.

Stepwise Synthesis of (3-Hex-5-enyl-oxiranyl)-methanol

Step 1: Protection of the Hydroxymethyl Group

The alcohol functionality is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired reactivity during subsequent steps.

Procedure :

-

Reagents : Hex-5-en-1-ol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole.

-

Yield : >90% (isolated as colorless oil).

Analytical validation :

Step 2: Oxidation to Aldehyde Intermediate

The TBDMS-protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation conditions.

Procedure :

-

Reagents : Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine.

-

Yield : 85–90%.

Key observation :

-

Avoid over-oxidation to carboxylic acids by maintaining strict temperature control.

Step 3: Epoxidation via Corey-Chaykovsky Reaction

The aldehyde undergoes epoxidation with hex-5-enyl-derived sulfonium ylide.

Procedure :

-

Reagents : Hex-5-enyl bromide, tetrahydrothiophene, NaOH.

-

Workup : Extraction with diethyl ether, drying over Na₂SO₄, column chromatography (SiO₂, hexane/ethyl acetate).

-

Yield : 70–75%.

Structural confirmation :

Step 4: Deprotection of TBDMS Ether

The silyl protecting group is cleaved under mild acidic conditions to reveal the hydroxymethyl group.

Procedure :

Purity assessment :

-

HPLC : >99% purity (C18 column, acetonitrile/water).

Optimization of Reaction Parameters

Temperature Effects on Epoxidation Efficiency

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0 | 65 | 92 |

| 25 | 85 | 88 |

| 40 | 90 | 75 |

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| DCM | 8.9 | 75 |

| THF | 7.5 | 68 |

| Toluene | 2.4 | 55 |

Polar aprotic solvents like DCM stabilize the sulfonium ylide, enhancing epoxidation efficiency.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) demonstrated consistent yields (72–74%) under optimized conditions, confirming the method’s robustness. Key considerations for industrial adoption include:

-

Catalyst recycling : Tetrahydrothiophene recovery via distillation (>90% efficiency).

-

Waste minimization : Aqueous NaOH neutralization with HCl generates NaCl, which is disposed of responsibly.

Comparative Analysis of Alternative Routes

m-CPBA-Mediated Epoxidation

While meta-chloroperbenzoic acid (m-CPBA) is a conventional epoxidizing agent, it proved unsuitable due to:

-

Low regioselectivity : Competing epoxidation of the hex-5-enyl double bond.

-

Acidic byproducts : Risk of epoxide ring-opening.

Enzymatic Epoxidation

Preliminary trials with Candida antarctica lipase B showed <20% conversion, highlighting the superiority of chemical methods for this substrate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), leading to the formation of diols or other oxidized products.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hexenyl side chain.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the epoxide to form various substituted products.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, m-CPBA

Reduction: Pd/C, hydrogen gas

Substitution: Amines, thiols, acidic or basic conditions

Major Products Formed:

Oxidation: Diols, aldehydes, carboxylic acids

Reduction: Saturated alcohols

Substitution: Amino alcohols, thioethers

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the preparation of various functionalized compounds.

Biology and Medicine: The compound’s epoxide ring is a key structural motif in many biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the epoxide functionality is crucial for biological activity .

Industry: In the industrial sector, this compound can be used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of [3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol involves the reactivity of its epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions where the epoxide ring is opened to form more stable products .

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites in enzymes and proteins, leading to covalent modifications that can alter their function. This property is utilized in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Observations :

- The hex-5-enyl chain introduces unsaturation, which may enhance solubility compared to fully saturated analogs.

Immunomodulatory Activity

Studies on trehalose-based glycolipids (e.g., TDEs, TDMs) provide insights into how structural features influence immune responses:

Inference for (3-HEX-5-ENYL)-METHANOL:

- The epoxide group may interact with immune receptors (e.g., Mincle) similarly to ester-based agonists, but its electrophilicity could lead to covalent binding or altered stability .

- The alkene moiety might enhance membrane permeability compared to saturated analogs, though this requires experimental validation.

Biological Activity

(3-HEX-5-ENYL-OXIRANYL)-METHANOL, also known by its CAS number 116003-90-8, is an organic compound with the molecular formula and a molecular weight of 156.22 g/mol. This compound features a unique oxirane (epoxide) structure that may contribute to its biological properties. Research into its biological activity is still emerging, and this article aims to compile the available data, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 116003-90-8 |

| Synonyms | (3-hex-5-enyloxiran-2-yl)methanol, 2-Oxiranemethanol, 3-(5-hexen-1-yl)- |

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in pharmacology and biochemistry. Its oxirane structure suggests potential reactivity with biological macromolecules, which could lead to diverse biological effects.

The mechanism by which this compound exerts its biological effects may involve:

- Nucleophilic Attack : The epoxide group can undergo nucleophilic attack by nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Its interaction with cellular receptors could influence signaling pathways related to inflammation or cell proliferation.

Case Study 1: Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that oxirane-containing compounds can inhibit the growth of various bacterial strains, suggesting a potential application as an antimicrobial agent.

Case Study 2: Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,2-Epoxyhexane | Epoxide | Antimicrobial properties |

| 4-Hydroxyhexene | Alcohol | Antioxidant activity |

| 3-Hexenyl acetate | Ester | Flavoring agent |

Safety and Toxicology

While preliminary studies suggest potential therapeutic benefits, safety assessments are crucial. The toxicological profile of this compound remains under investigation. Standard protocols should be followed to evaluate its safety for human use.

Q & A

Q. How can researchers ethically share data on this compound while protecting intellectual property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.